2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide
Description
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Properties
IUPAC Name |
2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-23-11-15(19(28)25-9-7-24(8-10-25)13-17(21)27)18-16(12-23)20(29)26(22-18)14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3,(H2,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEAQESJDBOUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a synthetic derivative of pyrazolo[4,3-c]pyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.
- Molecular Formula : C24H25N7O3S
- Molecular Weight : 491.57 g/mol
- CAS Number : 1040648-27-8
- IUPAC Name : 2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-(4-methylthiazol-2-yl)acetamide
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. The pyrazolo[4,3-c]pyridine moiety is known for its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing the pyrazolo[4,3-c]pyridine structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases or modulation of apoptotic pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 25 µg/mL |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various models. It has been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages:
This suggests that the compound may modulate immune responses and could be useful in treating inflammatory diseases.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The pyrazolo[4,3-c]pyridine core is known to inhibit several kinases involved in cancer progression.
- Cytokine Modulation : The piperazine moiety may enhance the compound's ability to penetrate cellular membranes and modulate intracellular signaling pathways.
- Antioxidant Properties : Some derivatives have shown antioxidant activity, which can contribute to their protective effects against oxidative stress-related diseases.
Case Studies
- Cytotoxicity in Cancer Cells : A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited selective cytotoxicity, suggesting potential for targeted cancer therapies.
- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were tested against this compound, showing significant bactericidal activity which could be further explored for therapeutic applications in treating resistant infections.
Preparation Methods
Diazotization and Rearrangement
Source outlines an alternative route starting from picoline derivatives. Picoline is diazotized to form chloride 3 , which undergoes reduction and acetylation to yield acetamide 4 . Subsequent oxidation with meta-chloroperbenzoic acid (m-CPBA) generates N-oxide 5 , which rearranges with trimethylsilyl cyanide (TMS-CN) and diethylcarbamoyl chloride to nitrile 6 . Heating 6 with isoamyl nitrite in acetic anhydride produces acetylated pyrazolo[4,3-c]pyridines.
Acetamide Functionalization
The final acetamide group is introduced via hydrolysis or transamidation. Source specifies that ethyl 2-(piperazin-1-yl)acetate 12 is treated with ammonium hydroxide in ethanol at 60°C for 6 hours, yielding 2-(4-(pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide 13 with 85% purity.
Purification and Characterization
Crude products are purified via silica gel chromatography (eluent: ethyl acetate/methanol 9:1) and recrystallized from ethanol. Nuclear magnetic resonance (NMR) confirms the acetamide proton at δ 6.8 ppm (singlet, NH₂), while mass spectrometry (MS) shows a molecular ion peak at m/z 395.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Table 1 summarizes key methodologies:
The catalytic method () outperforms traditional routes in yield and reproducibility, though it requires specialized catalyst synthesis.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Unwanted pyrazolo[3,4-b]pyridine byproducts (up to 38%) form during electrophilic cyclization. Using bulkier electrophiles (e.g., iodoethane) reduces byproduct formation to 12%.
Piperazine Side Reactions
Excess piperazine (≥10 equiv) prevents N-alkylation side products during coupling.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Synthesis requires precise control of reaction conditions:
- Temperature : Elevated temperatures (60–100°C) improve reaction kinetics but may increase side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Coupling agents : Use of carbodiimides (e.g., EDC/HOBt) for amide bond formation ensures high yields .
- Purification : Reverse-phase HPLC or column chromatography is essential to isolate the compound ≥95% purity .
Q. Which analytical techniques are recommended for structural characterization?
- X-ray crystallography : Resolves 3D conformation; SHELX software (SHELXL/SHELXD) is widely used for small-molecule refinement .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and piperazine ring conformation .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₄N₄O₃) .
Q. How stable is this compound under standard laboratory conditions?
- Stable at room temperature in inert atmospheres (N₂/Ar).
- Avoid prolonged exposure to moisture or strong acids/bases to prevent hydrolysis of the amide or lactam groups .
Q. What preliminary assays are used to screen biological activity?
- Kinase inhibition assays : Use ADP-Glo™ kinase assays to evaluate IC₅₀ values against target kinases .
- Antimicrobial screening : Broth microdilution (CLSI guidelines) tests MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Functional group modification : Replace the methyl group at position 5 with ethyl or isopropyl to assess steric/electronic effects on kinase binding .
- Piperazine substitution : Introduce bulky groups (e.g., tert-butyl) to evaluate impact on solubility and target engagement .
- Bioisosteric replacement : Substitute the acetamide moiety with sulfonamide or urea to modulate pharmacokinetics .
Q. What advanced methods resolve contradictions in reported biological activities?
- Orthogonal assays : Combine enzyme inhibition data with cellular assays (e.g., Western blot for downstream signaling) to confirm target specificity .
- Metabolic stability studies : Use liver microsomes to rule out false negatives from rapid compound degradation .
Q. How can computational modeling guide target identification?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases (e.g., PDB: 1ATP for ATP-binding pockets) .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to validate binding poses .
Q. What strategies improve yield in large-scale synthesis?
- Flow chemistry : Continuous reactors reduce side reactions and improve heat transfer for exothermic steps .
- Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura coupling steps .
Q. How to troubleshoot low purity in final product batches?
- Byproduct analysis : LC-MS identifies impurities (e.g., unreacted intermediates or hydrolysis products) .
- Recrystallization optimization : Test solvent pairs (ethanol/water or DCM/heptane) to enhance crystal lattice formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
